

# Technical Support Center: Managing Adverse Events in Sativex® (Nabiximols) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center is designed for researchers, scientists, and drug development professionals involved in clinical trials with **Sativex**® (nabiximols). It provides troubleshooting guides and frequently asked questions (FAQs) to effectively manage adverse events (AEs) that may be encountered during experiments.

#### **Common Adverse Events in Sativex Clinical Trials**

**Sativex**® is generally well-tolerated; however, some adverse events have been reported in clinical trials. The most common AEs are typically mild to moderate in severity and often resolve within a few days of continued treatment.[1] Dizziness and fatigue are the most frequently reported side effects, particularly during the initial dose titration period.[1][2]

The following table summarizes the incidence of common adverse events reported in various clinical studies.



| Adverse Event                                      | Incidence Rate (%)          | Study Population                      | Notes                                                                                |
|----------------------------------------------------|-----------------------------|---------------------------------------|--------------------------------------------------------------------------------------|
| Dizziness                                          | 24.7%                       | Multiple Sclerosis<br>(long-term use) | Often occurs during the initial titration period and is usually mild to moderate.[3] |
| Fatigue                                            | 12.3%                       | Multiple Sclerosis<br>(long-term use) | Also more common during the initial titration phase.[3]                              |
| Somnolence                                         | Varies                      | Multiple Sclerosis /<br>Chronic Pain  | Frequently reported across various studies.[2]                                       |
| Dry Mouth                                          | Varies                      | Multiple Sclerosis                    | A commonly reported AE.                                                              |
| Nausea                                             | Varies                      | Multiple Sclerosis                    | Generally mild to moderate in severity.                                              |
| Vertigo                                            | Varies                      | Multiple Sclerosis                    | One of the most common AEs in some studies.[4]                                       |
| Urinary Tract Infection                            | Varies                      | Multiple Sclerosis                    | Reported in both Sativex and placebo groups.[4]                                      |
| Muscle Spasms                                      | Varies                      | Multiple Sclerosis                    | Reported in the nabiximols group.[4]                                                 |
| Psychiatric AEs (e.g., disorientation, depression) | 17.6% (vs. 7.8%<br>placebo) | Multiple Sclerosis                    | Includes events like disorientation, depression, euphoric mood, and dissociation.[2] |

# **Troubleshooting Guides for Common Adverse Events**



This section provides a question-and-answer formatted guide to troubleshoot specific adverse events.

### Issue: Participant reports dizziness or somnolence.

Q1: What is the immediate course of action when a participant reports dizziness or somnolence?

A1: First, assess the severity of the symptoms. Advise the participant not to drive, operate heavy machinery, or perform any hazardous activities while experiencing these effects.[1] Reassure them that these are common side effects, especially during the initial titration period, and are often mild and transient.[1][2]

Q2: How should the dose of **Sativex**® be adjusted in response to dizziness or somnolence?

A2: If the adverse event is troublesome, consider reducing the daily dose by 1-2 sprays.[1] It may also be appropriate to maintain the current dose for a few more days to see if the participant develops tolerance and the symptoms resolve. If symptoms persist or are severe, a downward re-titration of the dose may be necessary.

Q3: When should treatment be temporarily interrupted or discontinued due to dizziness or somnolence?

A3: If the symptoms are severe or significantly impact the participant's daily activities and do not resolve with dose reduction, a temporary interruption of treatment should be considered. The decision to permanently discontinue should be based on a thorough evaluation of the risk-benefit ratio for the individual participant and if the AE is not tolerated.

# Issue: Participant complains of oral irritation or bad taste.

Q1: What are the initial recommendations for a participant experiencing oral irritation?

A1: Advise the participant to vary the application site within the mouth for each spray.[1] They should avoid spraying on or around any ulcerated or irritated areas. Shaking the spray container before use is also recommended.[1]



Q2: Are there any dose adjustments needed for oral irritation?

A2: Dose adjustments are typically not the first line of management for localized oral irritation. However, if the irritation is severe and persistent, a dose reduction or temporary interruption of treatment may be considered while the oral mucosa heals.

# Issue: A participant shows signs of a potential psychiatric adverse event (e.g., disorientation, confusion).

Q1: What is the protocol for managing a suspected psychiatric adverse event?

A1: Any suspected psychiatric adverse event should be carefully evaluated by the investigator. It is crucial to differentiate between a treatment-emergent event and a manifestation of the underlying condition. In clinical trials, patients with a personal or family history of psychotic illness are typically excluded.[2]

Q2: What are the recommendations for dosing in the event of a psychiatric AE?

A2: High doses of **Sativex**® have been associated with an increased risk of serious psychiatric adverse events.[2] If a clinically significant psychiatric event occurs, treatment should be interrupted, and the participant should be closely monitored. A decision on whether to re-initiate treatment at a lower dose or discontinue permanently should be made after a thorough psychiatric evaluation.

## Frequently Asked Questions (FAQs)

Q: What is the recommended dose titration schedule for **Sativex**® to minimize adverse events? A: A titration period is required to find the optimal dose for each patient.[5] The number of sprays should be increased daily according to a predefined schedule, typically over the first two weeks.[1] This "start low, go slow" approach helps in developing tolerance and minimizing side effects.[6] The median dose in clinical trials is often around eight sprays per day.[5]

Q: How are adverse events monitored and graded in **Sativex**® clinical trials? A: Adverse events in clinical trials are typically coded using the Medical Dictionary for Regulatory Activities



(MedDRA) and graded for severity using the Common Terminology Criteria for Adverse Events (CTCAE).[7][8] Safety and tolerability are assessed at each study visit.[4]

Q: What are the criteria for discontinuing **Sativex**® treatment in a clinical trial due to lack of efficacy? A: In some clinical trials, a formal 4-week therapeutic trial period is incorporated. If a participant does not show a clinically significant improvement in their primary symptoms (e.g., at least a 20% improvement on a 0-10 Numeric Rating Scale for spasticity), treatment may be discontinued.[5]

# **Experimental Protocols Protocol for Monitoring and Reporting Adverse Events**

- AE Detection and Recording:
  - Adverse events are to be actively monitored at each study visit through direct questioning of the participant and review of their diary entries.
  - All AEs, whether volunteered by the participant or observed by the study staff, must be recorded in the electronic Case Report Form (eCRF).
- AE Grading and Coding:
  - The severity of each AE will be graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
  - All AEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA).
- Causality Assessment:
  - The investigator will assess the relationship of each AE to the study medication (Sativex® or placebo).
- Serious Adverse Event (SAE) Reporting:
  - Any AE that is classified as serious must be reported to the sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) within the timeframe specified in the trial protocol.



- Symptom Assessment Scales:
  - The Numeric Rating Scale (NRS) is a validated 11-point scale used to assess the severity
    of symptoms like spasticity and pain.[4] A baseline NRS score is recorded, and changes
    from baseline are monitored throughout the study to assess both efficacy and tolerability.

### **Visualizations**

### **Adverse Event Management Workflow**

The following diagram illustrates a typical workflow for managing adverse events in a **Sativex**® clinical trial.





Click to download full resolution via product page

Workflow for managing adverse events in **Sativex**® clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 2. tga.gov.au [tga.gov.au]
- 3. Sativex long-term use: an open-label trial in patients with spasticity due to multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azmedmj.com [azmedmj.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. drcarolinemaccallum.com [drcarolinemaccallum.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing Adverse Events in Sativex® (Nabiximols) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#managing-adverse-events-in-sativex-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com